molecular formula C10H7ClN2O3S B4832811 3-CHLORO-N~2~-METHYL-6-NITRO-1-BENZOTHIOPHENE-2-CARBOXAMIDE

3-CHLORO-N~2~-METHYL-6-NITRO-1-BENZOTHIOPHENE-2-CARBOXAMIDE

Cat. No.: B4832811
M. Wt: 270.69 g/mol
InChI Key: JSFCPSSKEPUHAN-UHFFFAOYSA-N
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Description

3-CHLORO-N~2~-METHYL-6-NITRO-1-BENZOTHIOPHENE-2-CARBOXAMIDE is a synthetic organic compound belonging to the benzothiophene family. Benzothiophenes are heterocyclic compounds containing a fused benzene and thiophene ring. This compound is characterized by the presence of a chlorine atom at the 3rd position, a methyl group at the 2nd position, and a nitro group at the 6th position on the benzothiophene ring, along with a carboxamide functional group.

Properties

IUPAC Name

3-chloro-N-methyl-6-nitro-1-benzothiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7ClN2O3S/c1-12-10(14)9-8(11)6-3-2-5(13(15)16)4-7(6)17-9/h2-4H,1H3,(H,12,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JSFCPSSKEPUHAN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)C1=C(C2=C(S1)C=C(C=C2)[N+](=O)[O-])Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 3-CHLORO-N~2~-METHYL-6-NITRO-1-BENZOTHIOPHENE-2-CARBOXAMIDE typically involves multi-step organic reactions. One common method includes the following steps:

    Nitration: Introduction of the nitro group to the benzothiophene ring.

    Chlorination: Substitution of a hydrogen atom with a chlorine atom at the 3rd position.

    Amidation: Formation of the carboxamide group through the reaction of an amine with a carboxylic acid derivative.

Industrial production methods often involve optimizing these reactions for higher yields and purity, using catalysts and controlled reaction conditions .

Chemical Reactions Analysis

3-CHLORO-N~2~-METHYL-6-NITRO-1-BENZOTHIOPHENE-2-CARBOXAMIDE undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine group under specific conditions.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The chlorine atom can be substituted with other functional groups using nucleophilic substitution reactions.

Common reagents used in these reactions include reducing agents like hydrogen gas and catalysts such as palladium on carbon. Major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

This compound has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of advanced materials and pharmaceuticals

Mechanism of Action

The mechanism of action of 3-CHLORO-N~2~-METHYL-6-NITRO-1-BENZOTHIOPHENE-2-CARBOXAMIDE involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The exact molecular pathways and targets are still under investigation .

Comparison with Similar Compounds

Similar compounds include other benzothiophene derivatives such as:

  • 3-CHLORO-6-METHOXY-N’-(2-NAPHTHYLMETHYLENE)-1-BENZOTHIOPHENE-2-CARBOHYDRAZIDE
  • 3-BROMO-N-(3-CHLORO-4-METHYLPHENYL)-1-BENZOTHIOPHENE-2-CARBOXAMIDE

Compared to these compounds, 3-CHLORO-N~2~-METHYL-6-NITRO-1-BENZOTHIOPHENE-2-CARBOXAMIDE is unique due to its specific substitution pattern and functional groups, which confer distinct chemical and biological properties .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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3-CHLORO-N~2~-METHYL-6-NITRO-1-BENZOTHIOPHENE-2-CARBOXAMIDE
Reactant of Route 2
Reactant of Route 2
3-CHLORO-N~2~-METHYL-6-NITRO-1-BENZOTHIOPHENE-2-CARBOXAMIDE

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